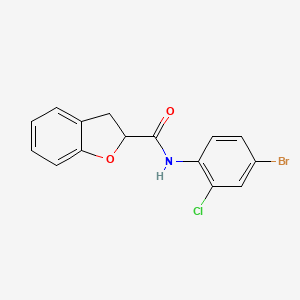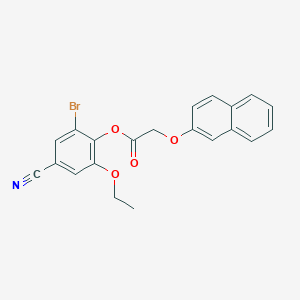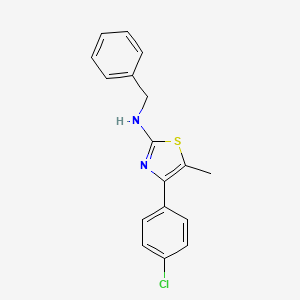
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BCF, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BCF is a benzofuran derivative that has shown promising results in scientific research studies.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have potent pharmacological effects, which makes it a useful tool for studying various biological processes. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, which may provide insight into the development of new drugs. Additionally, future research could focus on optimizing the synthesis method for N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide to make it more efficient and cost-effective.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized by reacting 4-bromo-2-chlorophenol with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-6,8,14H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZQBSPJMANRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea](/img/structure/B7681048.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)



![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)

![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)